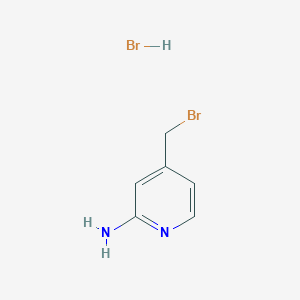

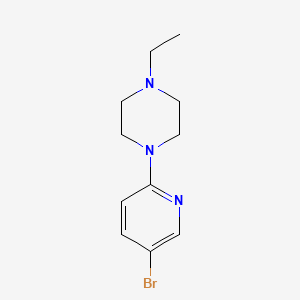

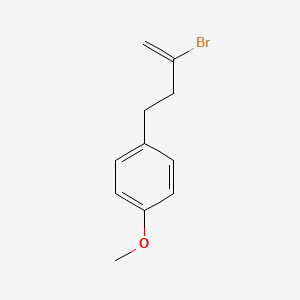

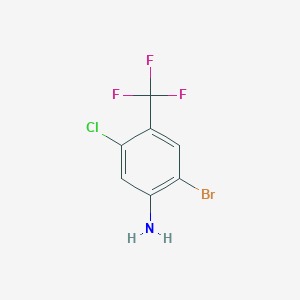

2-Bromo-4-(4-methoxyphenyl)-1-butene

概要

説明

The compound "2-Bromo-4-(4-methoxyphenyl)-1-butene" is a brominated organic molecule that contains a methoxyphenyl group. While the specific compound is not directly studied in the provided papers, related compounds with bromo, methoxy, and phenyl groups have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 3,4-dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol was achieved starting from a bromo-dimethoxyphenyl methanol, indicating the feasibility of introducing bromine atoms into complex organic structures . Similarly, the synthesis of (Z)-1-bromo-2-methyl-1-butene through a Wittig-Horner reaction demonstrates the use of bromine in the formation of alkenes . These studies suggest that the synthesis of "2-Bromo-4-(4-methoxyphenyl)-1-butene" could potentially be achieved through similar bromination strategies.

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex, as seen in the study of (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, where the dihedral angles between the planes of the methoxy- and bromo-substituted benzene rings were analyzed . This indicates that the molecular structure of "2-Bromo-4-(4-methoxyphenyl)-1-butene" would likely exhibit specific geometric configurations that could be elucidated through techniques such as X-ray crystallography.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For example, the reaction of a brominated butenone with benzenethiols in the presence of InCl3•4H2O led to both addition-elimination and substitution products . This suggests that "2-Bromo-4-(4-methoxyphenyl)-1-butene" could also undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions and the presence of catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated organic compounds can be quite diverse. The synthesis of 2,3-bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene by bromine elimination hints at the reactivity of bromine atoms in such molecules . Additionally, the synthesis and light-emitting performance of a brominated monomer for use in organic electronics demonstrate the potential applications of such compounds in material science . These studies provide a foundation for understanding the properties that "2-Bromo-4-(4-methoxyphenyl)-1-butene" might exhibit, such as reactivity, light-emitting characteristics, and potential use in various applications.

科学的研究の応用

Application 1: Synthesis of SKF-96365

- Summary of the Application: “2-Bromo-4-(4-methoxyphenyl)-1-butene” is used in the synthesis of a compound known as SKF-96365 . This compound is a potent inhibitor of store-operated calcium entry (SOCE), a process that plays a crucial role in cellular functions such as cell proliferation, differentiation, apoptosis, and gene expression .

- Methods of Application or Experimental Procedures: The synthesis involves the reaction of commercial imidazole with 2-bromo-4’-methoxyacetophenone (which is likely a derivative of the compound you mentioned) to produce 2-(1 H-imidazol-1-yl)-1-[4-methoxyphenyl)ethanone . This reaction is conducted in DMF at 5 °C and after a reaction time of two hours .

- Results or Outcomes: The synthesis results in SKF-96365, an imidazole derivative that inhibits thapsigargin-induced SOCE in Jurkat cells with an IC50 of 12 μM in a dose-dependent manner . This inhibitor has been shown to prevent the development of tumor metastasis in a mouse model of breast cancer .

Application 2: Protein Tyrosine Phosphatase Inhibitor

- Summary of the Application: “2-Bromo-4-(4-methoxyphenyl)-1-butene” is used as a cell-permeable, covalent, and potent protein tyrosine phosphatase inhibitor .

- Methods of Application or Experimental Procedures: The compound is soluble in DMSO, water (partly miscible), most organic solvents, and methanol . It is likely used in solution form in biochemical experiments.

- Results or Outcomes: The specific outcomes of this application are not detailed in the source, but protein tyrosine phosphatases play key roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation, so inhibiting these enzymes can have significant biological effects .

Safety And Hazards

The safety and hazards associated with “2-Bromo-4-(4-methoxyphenyl)-1-butene” are not readily available. However, it’s always important to handle chemical compounds with care and use appropriate personal protective equipment910.

将来の方向性

There is no specific information available on the future directions of “2-Bromo-4-(4-methoxyphenyl)-1-butene”. However, research into similar compounds continues to be an active area of study611.

Please note that while I strive to provide accurate information, it’s always best to consult a professional for advice related to specific chemical compounds. The information provided here is based on the available data and may not be fully comprehensive or up-to-date.

特性

IUPAC Name |

1-(3-bromobut-3-enyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXURZTVNBYWAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635294 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(4-methoxyphenyl)-1-butene | |

CAS RN |

731773-20-9 | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)